molecular formula C20H26N4O2 B7138905 N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-methylanilino)piperidine-1-carboxamide

N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-methylanilino)piperidine-1-carboxamide

Cat. No.: B7138905
M. Wt: 354.4 g/mol
InChI Key: BVCKJGVIXOMZBW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-methylanilino)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Properties

IUPAC Name

N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-methylanilino)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-13-18(19(26-3)21-14-15)22-20(25)24-11-9-17(10-12-24)23(2)16-7-5-4-6-8-16/h4-8,13-14,17H,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKJGVIXOMZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)NC(=O)N2CCC(CC2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-methylanilino)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Substitution reactions: Introduction of the methoxy and methyl groups on the pyridine ring through electrophilic aromatic substitution.

    Amide bond formation: Coupling of the piperidine derivative with N-methylaniline to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-methylanilino)piperidine-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with receptors or enzymes, modulating their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-ethylamino)piperidine-1-carboxamide
  • N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-phenylamino)piperidine-1-carboxamide

Uniqueness

The uniqueness of N-(2-methoxy-5-methylpyridin-3-yl)-4-(N-methylanilino)piperidine-1-carboxamide could be attributed to its specific substitution pattern and the resulting pharmacological properties. Comparative studies with similar compounds would highlight differences in biological activity, stability, and synthetic accessibility.

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